

Quantitative Analysis of Divarinol: A Comparative Guide to Analytical Methods

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Compound of Interest

Compound Name: 5-Propylbenzene-1,3-diol-d5

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For researchers, scientists, and professionals in drug development, the accurate quantification of divarinol, a naturally occurring alkylresorcinol, is crucial for various applications, including phytochemical analysis, pharmacokinetic studies, and quality control of cannabis-based products. This guide provides a comparative overview of common analytical techniques for divarinol quantification, focusing on linearity and range, and includes detailed experimental protocols.

Comparison of Analytical Methods for Divarinol Quantification

The selection of an appropriate analytical method for divarinol quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While specific validation data for divarinol is limited in publicly available literature, data from the closely related compound olivetol, along with general cannabinoid quantification methods, can provide valuable insights. The following table summarizes the expected performance characteristics of common analytical techniques.



Analytical Method	Analyte	Linearity (R²)	Linear Range	Limit of Quantitatio n (LOQ)	Reference
GC-FID	Olivetol	≥ 0.99	Not Specified	10 μg/mL	[1]
HPLC-UV	Cannabinoids	≥ 0.999	0.5 - 100 mg/L	Not Specified	[2]
UPLC- MS/MS	Cannabinoids	≥ 0.99	1 - 200 ng/mL	10 - 50 ng/mL	[3]

Note: Data for olivetol is used as a proxy for divarinol due to their structural similarity. Data for general cannabinoids is provided to indicate the typical performance of HPLC-UV and UPLC-MS/MS methods. The actual performance for divarinol may vary.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative protocols for GC-MS, HPLC-UV, and UPLC-MS/MS that can be adapted for divarinol quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like divarinol.

Sample Preparation:

- Accurately weigh the sample containing divarinol.
- Perform an extraction using a suitable organic solvent (e.g., methanol, hexane).[4]
- Derivatize the extract using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to improve volatility and chromatographic performance.



 Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the injection solvent.

Instrumental Conditions:

- Gas Chromatograph: Agilent GC system or equivalent.
- Column: DB-1MS (30 m x 0.25 mm, 0.25 μm film thickness) or similar non-polar column.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 3 min.
 - Ramp 1: Increase to 100°C at 5°C/min, hold for 1 min.
 - Ramp 2: Increase to 246°C at 120°C/min, hold for 3 min.[6]
- Injector Temperature: 250°C.
- Injection Volume: 1 μL (splitless mode).
- Mass Spectrometer: Agilent MS system or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
 Monitor characteristic ions for derivatized divarinol.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of cannabinoids and related compounds in various matrices.[7]

Sample Preparation:



- Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol, isopropanol).
- For oil-based samples, a dilution with isopropanol followed by methanol can be effective.[2]
- Filter the sample solution through a 0.2 μm syringe filter before injection.

Instrumental Conditions:

- HPLC System: Shimadzu Prominence-i HPLC system or equivalent with a UV detector.
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size).[8]
- Mobile Phase: A gradient elution using a mixture of water with 0.085% phosphoric acid (A) and acetonitrile with 0.085% phosphoric acid (B).[8]
- Gradient Program:
 - Start with 70% B.
 - Increase to 85% B over 7 minutes.
 - Increase to 95% B at 7.01 minutes and hold until 8 minutes.
 - Return to initial conditions at 10 minutes.[8]
- Flow Rate: 1.6 mL/min.[8]
- Column Temperature: 35°C.[8]
- Detection Wavelength: 220 nm.[8]
- Injection Volume: 5.0 μL.[8]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)



UPLC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level quantification of divarinol in complex matrices.

Sample Preparation:

- For urine samples, an enzymatic hydrolysis step using β -glucuronidase may be necessary to cleave conjugated forms of the analyte.
- Perform a solid-phase extraction (SPE) for sample clean-up and concentration.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.

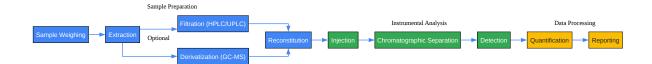
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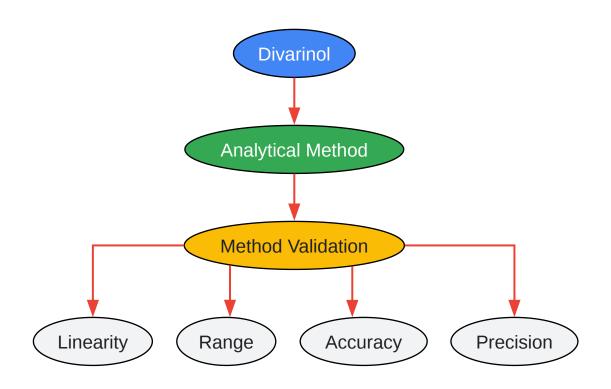
- UPLC System: Waters Acquity UPLC system or equivalent.
- Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 μm).[3]
- Mobile Phase: A linear gradient using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]
- Flow Rate: 0.5 mL/min.[3]
- Column Temperature: 45°C.[3]
- Injection Volume: 5 μL.[3]
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS).[3]
- Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of divarinol.

Workflow and Pathway Diagrams



To visually represent the analytical processes, the following diagrams are provided in DOT language.





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